molecular formula C28H43N5O23P2 B1205007 Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate

Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate

Cat. No. B1205007
M. Wt: 879.6 g/mol
InChI Key: OJZCATPXPWFLHF-HPUCEMLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-glutamic acid is a UDP-N-acetylmuramoyl-L-alanyl-D-glutamate in which the muramoyl fragment has alpha-configuration at its anomeric centre It is a conjugate acid of an UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-).

Scientific Research Applications

Total Synthesis

The first total synthesis of Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine was achieved, providing an alternative to chemoenzymatic synthesis for studying MurD ligase substrates, which play a role in peptidoglycan biosynthesis (A. Babič & S. Pečar, 2008).

Enzymatic Activity and Crystallization

The enzyme MurE from Streptococcus pneumoniae, involved in the addition of lysine to the precursor molecule in peptidoglycan biosynthesis, has been crystallized and characterized, providing insights into its function and potential inhibition strategies (Anne M Blewett et al., 2004).

Metabolic Engineering

Research on Corynebacterium glutamicum has demonstrated the potential for microbial production of related nucleotide sugars, such as UDP-N-Acetylglucosamine, from cheap substrates, highlighting the molecule's significance in biotechnological applications and as a precursor in glycosylation reactions (Rahul Gauttam et al., 2021).

properties

Product Name

Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate

Molecular Formula

C28H43N5O23P2

Molecular Weight

879.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1

InChI Key

OJZCATPXPWFLHF-HPUCEMLMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
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Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 3
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 4
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 5
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 6
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate

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